molecular formula C13H7Cl2N3 B7941048 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine

Cat. No.: B7941048
M. Wt: 276.12 g/mol
InChI Key: ZAARQOHTIYBPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a naphthalenyl group at position 6. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine can be achieved through several methods. One common approach involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-naphthylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a hydrogen chloride scavenger. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of chlorine atoms with the naphthalenyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production also emphasizes safety measures and environmental considerations to minimize the release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or other proteins, leading to the inhibition or modulation of their activities. The presence of the naphthalenyl group enhances its binding affinity and specificity for certain targets. Additionally, the chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

2,4-dichloro-6-naphthalen-2-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3/c14-12-16-11(17-13(15)18-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAARQOHTIYBPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.